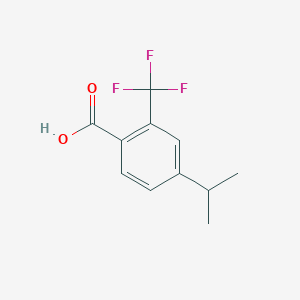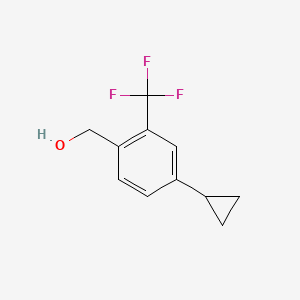![molecular formula C15H11F3O3 B8213510 3'-Methoxy-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213510.png)
3'-Methoxy-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Methoxy-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, and a methoxy group, which can influence the compound’s reactivity and solubility. The presence of these functional groups makes this compound valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps. One common method starts with the trifluoromethylation of a suitable biphenyl precursor. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Another approach involves the methoxylation of a trifluoromethylated biphenyl compound. This step can be performed using methanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction conditions typically include refluxing the mixture to ensure complete conversion .
Industrial Production Methods
Industrial production of 3’-Methoxy-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3’-Methoxy-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted biphenyl derivatives.
Applications De Recherche Scientifique
3’-Methoxy-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and agrochemicals
Mécanisme D'action
The mechanism of action of 3’-Methoxy-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the electron-withdrawing nature of the trifluoromethyl group can influence the compound’s binding affinity to specific enzymes or receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trifluoromethoxy)benzoic acid
- 2-Methoxy-3-(trifluoromethyl)phenylboronic acid
- ®-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid
Uniqueness
Compared to these similar compounds, 3’-Methoxy-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid stands out due to its unique combination of functional groups and biphenyl structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
4-(3-methoxyphenyl)-2-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-11-4-2-3-9(7-11)10-5-6-12(14(19)20)13(8-10)15(16,17)18/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAPWORXAYQFDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Cyclohexylmethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213450.png)
![3-Isobutoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213457.png)
![3-Propoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213467.png)
![3-Ethoxy-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213480.png)
![2'-Fluoro-3-isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213483.png)

![3'-Hydroxy-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213514.png)
![2'-Methyl-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213520.png)
![2'-Fluoro-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213524.png)

![4'-Methyl-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213528.png)
![4'-Fluoro-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8213532.png)
